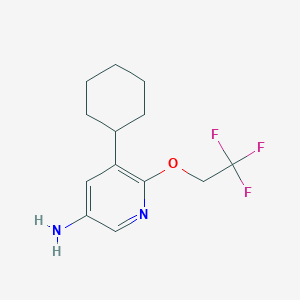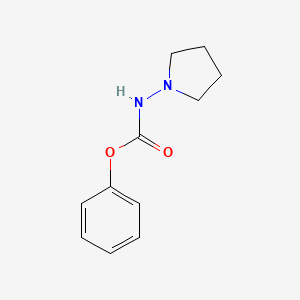
N-(Phenoxycarbonylamino)pyrrolidine
Übersicht
Beschreibung
N-(Phenoxycarbonylamino)pyrrolidine is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a carbamate linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .
Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
N-(Phenoxycarbonylamino)pyrrolidine can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyrrolidine ring, making it less sterically hindered.
Pyrrolidin-1-ylcarbamate: Lacks the phenyl group, affecting its hydrophobic interactions.
Phenyl pyrrolidin-2-ylcarbamate: Has a different substitution pattern on the pyrrolidine ring, leading to different biological activities.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
phenyl N-pyrrolidin-1-ylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |
InChI-Schlüssel |
OISXOQUITQTINZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

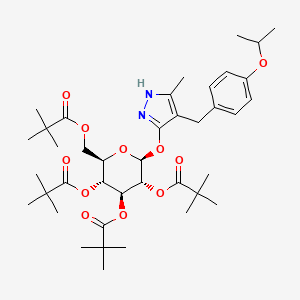


![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B8450319.png)
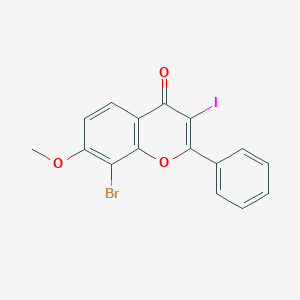
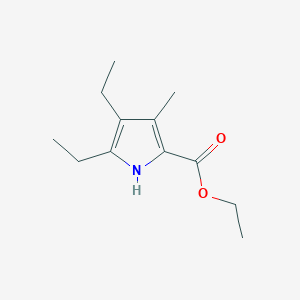
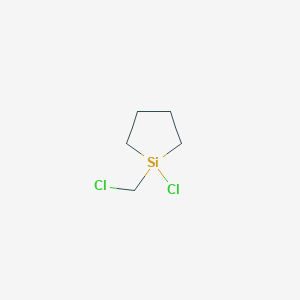
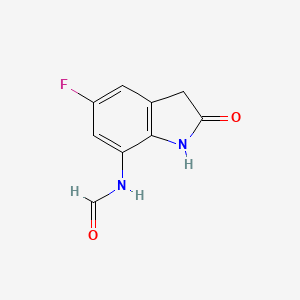


![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)

